molecular formula C16H14N4O3S2 B11007181 Ethyl (2-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Ethyl (2-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate

Cat. No.: B11007181
M. Wt: 374.4 g/mol
InChI Key: KDFPIGZJTYJMQN-UHFFFAOYSA-N
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Description

Ethyl (2-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. These compounds are known for their diverse biological activities and have been extensively studied in medicinal chemistry .

Preparation Methods

The synthesis of Ethyl (2-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves multiple steps. One common method includes the reaction of 4-phenyl-1,2,3-thiadiazole-5-carbonyl chloride with 2-amino-1,3-thiazole-4-acetic acid ethyl ester in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Ethyl (2-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl (2-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (2-{[(4-phenyl-1,2,3-thiadiazol-5-yl)carbonyl]amino}-1,3-thiazol-4-yl)acetate involves its interaction with various molecular targets. The compound can cross cellular membranes due to its lipophilic nature and interact with enzymes and receptors within the cell. It can inhibit specific enzymes involved in cell proliferation, leading to cell cycle arrest and apoptosis . The exact molecular pathways may vary depending on the biological context.

Comparison with Similar Compounds

Properties

Molecular Formula

C16H14N4O3S2

Molecular Weight

374.4 g/mol

IUPAC Name

ethyl 2-[2-[(4-phenylthiadiazole-5-carbonyl)amino]-1,3-thiazol-4-yl]acetate

InChI

InChI=1S/C16H14N4O3S2/c1-2-23-12(21)8-11-9-24-16(17-11)18-15(22)14-13(19-20-25-14)10-6-4-3-5-7-10/h3-7,9H,2,8H2,1H3,(H,17,18,22)

InChI Key

KDFPIGZJTYJMQN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(N=NS2)C3=CC=CC=C3

Origin of Product

United States

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